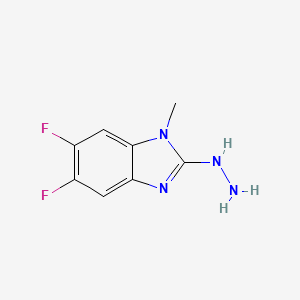

5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,6-difluoro-1-methylbenzimidazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N4/c1-14-7-3-5(10)4(9)2-6(7)12-8(14)13-11/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIFDQKNJHUMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1NN)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole typically involves the reaction of 5,6-difluoro-1-methylbenzimidazole with hydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in substitution reactions, where the hydrazino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole is used as an intermediate in the synthesis of complex organic molecules, including pentacyclic fluoroquinolines.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and chemical properties influenced by substituent patterns. Below is a comparative analysis of 5,6-Difluoro-2-hydrazino-1-methyl-1H-benzimidazole and its analogs:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Hydrazine Functionality: The 2-hydrazino group facilitates the formation of Schiff bases and heterocyclic hybrids, as seen in its reaction with thiazolidine-2,4-dione to yield antifungal agents . This contrasts with 2-carboxylic acid derivatives (e.g., 5,6-Difluoro-1H-benzimidazole-2-carboxylic acid), which are more suited for metal coordination or esterification .

Physicochemical Properties

- Melting Points : Fluorinated benzimidazoles generally exhibit higher melting points due to increased molecular rigidity. For example, 6-Fluoro-2-(imidazo[1,5-a]pyridin-1-yl)-1H-benzimidazole melts at 210–215°C , whereas the target compound’s melting point is unreported but expected to be elevated due to fluorine and methyl substituents.

- Solubility : The hydrazine group may improve aqueous solubility relative to methyl or carboxylic acid derivatives, though this requires experimental validation.

Biological Activity

5,6-Difluoro-2-hydrazino-1-methyl-1H-benzimidazole (DFHMB) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DFHMB belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring. The introduction of fluorine atoms at positions 5 and 6 enhances its lipophilicity and may influence its biological interactions.

The biological activity of DFHMB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazino group can form hydrogen bonds with active sites of proteins, potentially leading to inhibition or modulation of enzymatic activities.

Antiviral Activity

Research indicates that derivatives of benzimidazole, including DFHMB, exhibit antiviral properties. For instance, 2-amino-5,6-difluorobenzimidazole ribosides have shown selective antiviral activity against herpes simplex virus strains resistant to conventional treatments like acyclovir . This suggests that DFHMB may also possess similar antiviral capabilities.

Anticancer Activity

The benzimidazole scaffold is well-known for its anticancer properties. DFHMB's structural features may allow it to act as a modulator of cancer cell proliferation. Recent findings on related compounds indicate that modifications in the benzimidazole structure can lead to enhanced inhibitory effects on cancer cell lines .

Case Studies and Research Findings

- Antiviral Studies :

- Antiparasitic Research :

- Anticancer Activity :

Table 1: Summary of Biological Activities of DFHMB Derivatives

| Activity Type | Compound Derivative | Target | IC50/Effectiveness |

|---|---|---|---|

| Antiviral | 2-amino-5,6-difluorobenzimidazole | HSV resistant strains | Selective inhibition noted |

| Antiparasitic | Hydrazone derivatives | Trichinella spiralis | 100% effectiveness at 50 μg/mL |

| Anticancer | Benzimidazole derivatives | Various cancer cell lines | IC50 values < 100 nM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5,6-Difluoro-2-Hydrazino-1-Methyl-1H-benzimidazole?

- Methodological Answer : The compound can be synthesized via condensation reactions of fluorinated benzaldehyde derivatives with hydrazine hydrate under acidic conditions. Key steps include:

- Step 1 : Reacting 4,5-difluoro-1-methyl-1H-benzimidazole-2-carbaldehyde with excess hydrazine hydrate in ethanol at reflux (70–80°C) for 12–24 hours.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol.

- Critical Parameters : Reaction time, stoichiometric ratio of hydrazine, and pH control to avoid over-oxidation. Yield optimization requires monitoring by TLC or HPLC .

- Data Table :

| Reaction Time (h) | Hydrazine Equivalents | Yield (%) |

|---|---|---|

| 12 | 2.5 | 65 |

| 18 | 3.0 | 78 |

| 24 | 3.5 | 72 |

Q. How can the hydrazino (-NH-NH₂) group in this compound be confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : The hydrazino protons appear as a broad singlet at δ 4.2–4.8 ppm (exchangeable with D₂O). Adjacent NH protons in the benzimidazole ring resonate at δ 8.1–8.3 ppm.

- IR Spectroscopy : N-H stretching vibrations at 3300–3400 cm⁻¹ and N-N stretching at 1580–1620 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 228.1 (calculated for C₈H₇F₂N₄).

- Elemental Analysis : Match experimental C, H, N, F content to theoretical values (e.g., C: 42.1%, H: 3.1%, N: 24.5%, F: 16.6%) .

Q. What solvents and catalysts are effective in derivatizing the hydrazino group for functionalization?

- Methodological Answer :

- Solvents : DMF or DMSO for high polarity; THF or dichloromethane for mild conditions.

- Catalysts : Pd/C for hydrogenation, Cu(I) for click chemistry (e.g., triazole formation), or acetic acid for Schiff base synthesis.

- Example : Reaction with aldehydes in ethanol (80°C, 6 h) yields hydrazone derivatives, monitored by UV-vis at 350–400 nm .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated benzimidazoles be resolved?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on fluorine atom displacement parameters. Fluorine’s high electron density often causes overfitting; constrain isotropic thermal parameters (Uiso) during refinement.

- Complementary Techniques : Pair SCXRD with solid-state NMR (¹⁹F MAS NMR) to validate fluorine positioning. For ambiguous cases, DFT calculations (e.g., B3LYP/6-31G*) can model electrostatic potentials .

Q. What strategies mitigate conflicting bioactivity results in cell-based assays for this compound?

- Methodological Answer :

- Controlled Variables : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation time (24–48 h), and solvent (DMSO concentration ≤0.1%).

- Dose-Response Validation : Use Hill slope analysis (GraphPad Prism) to confirm IC₅₀ consistency across replicates.

- Meta-Analysis : Aggregate data from ≥3 independent studies; apply Fisher’s exact test to identify outliers (p < 0.05). Example: Conflicting IC₅₀ values (5 μM vs. 20 μM) resolved via inter-laboratory calibration .

Q. How can computational modeling predict the reactivity of the hydrazino group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/cc-pVDZ level to compute Fukui indices (nucleophilicity). The hydrazino group’s N-atom typically shows high f⁺ values (~0.25), favoring electrophilic attack.

- MD Simulations : Simulate solvation effects in water/DMF using GROMACS; analyze free energy barriers (ΔG‡) for SN2 mechanisms.

- Validation : Compare predicted reaction rates (k) with experimental kinetic data (e.g., Arrhenius plots) .

Methodological Challenges

Q. What are the pitfalls in interpreting ¹⁹F NMR data for 5,6-difluoro derivatives?

- Methodological Answer :

- Chemical Shift Variability : Fluorine atoms in 5,6-difluoro positions exhibit coupling (²J₆F-₅F ≈ 12–15 Hz), splitting signals into doublets. Use decoupling or 2D ¹H-¹⁹F HOESY to resolve overlaps.

- Solvent Artifacts : Avoid CDCl₃ (residual CHCl₃ peaks); prefer DMSO-d₆ or acetone-d₆.

- Quantitative Analysis : Integrate peaks with a relaxation delay ≥5×T₁ (typically 2–3 s) .

Q. How to optimize regioselective functionalization of the benzimidazole core?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to direct electrophiles to C-2.

- Microwave-Assisted Synthesis : Enhance regioselectivity in Suzuki couplings (e.g., Pd(OAc)₂, 100°C, 20 min) with 95% yield for C-5-aryl derivatives.

- Data Table :

| Functionalization Site | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| C-2 | CuI | 82 | 90 |

| C-5 | Pd(OAc)₂ | 78 | 85 |

| C-4 | FeCl₃ | 65 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.